(1S,2R,4S,5S,6R)-8-Oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid

Chiral resolution Enantiomeric purity Stereochemistry

(1S,2R,4S,5S,6R)-8-Oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid (CAS 2089245‑77‑0) is a chiral, non‑racemic, oxygen‑bridged tricyclic carboxylic acid with the molecular formula C₈H₁₀O₃ and a molecular weight of 154.16 g mol⁻¹. The compound belongs to the 8‑oxatricyclo[3.2.1.02,4]octane family, a rigid, caged scaffold that is of interest as a stereochemically pure intermediate in medicinal chemistry and organic synthesis.

Molecular Formula C8H10O3
Molecular Weight 154.165
CAS No. 2089245-77-0
Cat. No. B2663871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2R,4S,5S,6R)-8-Oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid
CAS2089245-77-0
Molecular FormulaC8H10O3
Molecular Weight154.165
Structural Identifiers
SMILESC1C2C1C3C(CC2O3)C(=O)O
InChIInChI=1S/C8H10O3/c9-8(10)5-2-6-3-1-4(3)7(5)11-6/h3-7H,1-2H2,(H,9,10)/t3-,4+,5-,6+,7+/m1/s1
InChIKeyPRCGNEWLBUMXBP-UOYQFSTFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (1S,2R,4S,5S,6R)-8-Oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid (CAS 2089245-77-0) – Stereochemically Defined Tricyclic Carboxylic Acid Building Block


(1S,2R,4S,5S,6R)-8-Oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid (CAS 2089245‑77‑0) is a chiral, non‑racemic, oxygen‑bridged tricyclic carboxylic acid with the molecular formula C₈H₁₀O₃ and a molecular weight of 154.16 g mol⁻¹ [1]. The compound belongs to the 8‑oxatricyclo[3.2.1.02,4]octane family, a rigid, caged scaffold that is of interest as a stereochemically pure intermediate in medicinal chemistry and organic synthesis . Its fully defined absolute stereochemistry at five contiguous stereocentres differentiates it from the corresponding racemic mixture and from region‑isomeric carboxylic acids that share the same core skeleton.

Why a Scientist Cannot Simply Substitute Any 8-Oxatricyclo[3.2.1.02,4]octane Carboxylic Acid for CAS 2089245-77-0


The 8‑oxatricyclo[3.2.1.02,4]octane scaffold can exist as multiple regio‑ and stereoisomers, including the 6‑carboxylic acid, the 2‑carboxylic acid, and the 3‑carboxylic acid derivatives [1]. Even when the regiochemistry is fixed at the 6‑position, the compound specified by CAS 2089245‑77‑0 is the single enantiomer (1S,2R,4S,5S,6R), whereas most commercial offerings are the racemic mixture rac‑(1R,2S,4R,5R,6S) . In stereosensitive applications such as chiral resolution, asymmetric catalysis, or the preparation of enantiopure drug candidates, substituting the racemate for the defined enantiomer can lead to divergent biological activity, altered pharmacokinetics, or failed crystallisation attempts. The absence of publicly available comparative biological data does not diminish the fundamental chemical reality that enantiomers are distinct chemical entities that cannot be assumed to be functionally interchangeable.

Quantitative Differentiation Profile: (1S,2R,4S,5S,6R)-8-Oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid Versus Closest Analogs


Stereochemical Identity Confirmation: Single Enantiomer vs. Racemic Mixture

CAS 2089245‑77‑0 is the single enantiomer (1S,2R,4S,5S,6R). The most commonly listed alternative under the same core name is the racemic mixture rac‑(1R,2S,4R,5R,6S) . No quantitative enantiomeric excess (e.e.) value is published for the target compound; however, its assignment as a single stereoisomer distinguishes it from the 1:1 enantiomer ratio of the racemate. This represents a theoretical 100% difference in enantiomeric composition relative to the racemic comparator.

Chiral resolution Enantiomeric purity Stereochemistry

Regioisomeric Differentiation: 6-Carboxylic Acid vs. 2-Carboxylic Acid and 3-Carboxylic Acid Derivatives

The 8‑oxatricyclo[3.2.1.02,4]octane scaffold can bear the carboxylic acid at the 6‑position (CAS 2089245‑77‑0), the 2‑position (as in the 6‑hydroxy‑8‑oxatricyclo[3.2.1.02,4]octane‑2‑carboxamide chondrogenesis series) [1], or the 3‑position (e.g., 3‑oxatricyclo[3.2.1.02,4]octane‑6‑carboxylic acid, which also carries the acid at C‑6 but has the oxygen at position 3 instead of 8) . No direct comparative activity or reactivity data are available in the public domain. The positional difference is purely structural at this time.

Regioselectivity Functional group placement Scaffold diversification

Oxygen Bridge Position Analogy: 8‑Oxa vs. 3‑Oxa Tricyclic Core

The target compound features an oxygen bridge at the 8‑position (8‑oxatricyclo). A closely related scaffold places the oxygen at position 3 (3‑oxatricyclo[3.2.1.02,4]octane‑6‑carboxylic acid) . Although no comparative conformational analysis or reactivity data are publicly available, the relocation of the oxygen bridge is expected to alter ring‑strain energy, hydrogen‑bonding geometry, and the spatial orientation of the carboxylic acid. Class‑level inference from related bicyclic systems suggests that such positional isomerism can influence both physicochemical properties and biological target engagement [1].

Heterocyclic chemistry Oxygen bridge Conformational rigidity

Procurement‑Relevant Application Scenarios for (1S,2R,4S,5S,6R)-8-Oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid (CAS 2089245-77-0)


Enantioselective Synthesis of Chiral Drug Intermediates

Medicinal chemistry programs that require a rigid, oxygen‑containing tricyclic carboxylic acid as a chiral building block can utilise CAS 2089245‑77‑0. Its defined (1S,2R,4S,5S,6R) stereochemistry supports the construction of enantiopure lead compounds without the need for chiral chromatographic separation, provided the vendor’s certificate of analysis confirms adequate enantiomeric purity .

Chiral Resolution and Asymmetric Catalysis Studies

The compound’s single‑enantiomer nature makes it a candidate for use as a chiral auxiliary, resolving agent, or ligand precursor in asymmetric synthesis. Although no catalytic data are yet published, its rigid tricyclic framework is analogous to scaffolds that have been employed in metal‑catalysed asymmetric C–H insertion reactions [1]. Procurement of the defined enantiomer avoids the 50% material loss inherent in classical resolution of the racemate .

Reference Standard for Analytical Method Development

When developing chiral HPLC or SFC methods for the separation of 8‑oxatricyclo[3.2.1.02,4]octane enantiomers, CAS 2089245‑77‑0 can serve as a single‑enantiomer reference standard to establish retention times and validate method specificity, contrasting with the racemic mixture rac‑(1R,2S,4R,5R,6S) .

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